molecular formula C11H8ClN3 B169616 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline CAS No. 144588-49-8

9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline

Cat. No. B169616
Key on ui cas rn: 144588-49-8
M. Wt: 217.65 g/mol
InChI Key: BYRQEFLGVZSZIY-UHFFFAOYSA-N
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Patent
US05506235

Procedure details

To a suspension of 9-hydroxy-7-methyl-1H-pyrazolo[3,4-f]quinoline (8.00 g, 0.04 mmol) in phosphorus oxychloride (61.6 g, 0.40 mol) was added slowly N,N-dimethylformamide (40 ml). After the addition was complete, the reaction mixture was warmed to 80° C. for 1 hour and then allowed to cool to room temperature. The reaction was poured onto ice and dissolved in water (2 L total volume) and neutralized to pH 7 with 20% sodium hydroxide (NaOH). The precipitate which formed upon neutralization was collected by filtration, washed with water and dried under vacuum to give 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline as a white solid (8.07 g, 92%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:14]=[N:13][NH:12][C:10]3=2)[N:5]=[C:4]([CH3:15])[CH:3]=1.P(Cl)(Cl)([Cl:18])=O.CN(C)C=O.[OH-].[Na+]>O>[Cl:18][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:14]=[N:13][NH:12][C:10]3=2)[N:5]=[C:4]([CH3:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=CC(=NC2=CC=C3C(=C12)NN=C3)C
Name
Quantity
61.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate which formed upon neutralization
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C3C(=C12)NN=C3)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92692.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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